(5-Chlorofuran-2-yl)methanamine
Overview
Description
(5-Chlorofuran-2-yl)methanamine is an organic compound with the molecular formula C5H6NOCl. It is characterized by a furan ring substituted with a chlorine atom at the 5-position and an amine group at the methylene position.
Mechanism of Action
Target of Action
It is known that furan derivatives, such as this compound, are often used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions, which suggests that this compound may interact with various proteins as its primary targets.
Mode of Action
For instance, halogenation and nitration of furfural at the 5-position form 5-Chloro-2-furfuraldehyde and 5-nitrofurfural . This suggests that (5-Chloro-2-furyl)methylamine might interact with its targets through similar chemical reactions.
Biochemical Pathways
Furan derivatives are known to be involved in various chemical transformations, suggesting that they may affect multiple biochemical pathways . For example, furfural, a furan derivative, is transformed into various bio-based value-added chemicals via catalytic reactions, heterogeneous catalysis, homogeneous processes, and enzyme reactions .
Pharmacokinetics
The molecular weight of the compound is 13156 , which could influence its absorption and distribution in the body
Result of Action
Furan derivatives are known to be used in proteomics research , suggesting that they may have significant effects at the molecular and cellular level.
Action Environment
It is known that the transformation of furan derivatives into various products involves environmentally friendly processes . This suggests that environmental factors could potentially influence the action of (5-Chloro-2-furyl)methylamine.
Biochemical Analysis
Biochemical Properties
(5-Chloro-2-furyl)methylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the transformation of furfural derivatives The nature of these interactions often involves binding to active sites of enzymes, thereby influencing their catalytic activity
Cellular Effects
The effects of (5-Chloro-2-furyl)methylamine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression profiles. Additionally, (5-Chloro-2-furyl)methylamine can impact cellular metabolism by altering the flux of metabolites through various metabolic pathways.
Molecular Mechanism
At the molecular level, (5-Chloro-2-furyl)methylamine exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . This binding interaction can result in changes in gene expression, which in turn affects cellular function. The compound’s ability to modulate enzyme activity and gene expression makes it a valuable tool for studying molecular mechanisms in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (5-Chloro-2-furyl)methylamine can change over time. The compound’s stability and degradation are important factors to consider . Studies have shown that (5-Chloro-2-furyl)methylamine remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term effects on cellular function have also been observed in both in vitro and in vivo studies, highlighting the importance of temporal analysis in research.
Dosage Effects in Animal Models
The effects of (5-Chloro-2-furyl)methylamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. Understanding these dosage effects is crucial for determining the safe and effective use of (5-Chloro-2-furyl)methylamine in research.
Metabolic Pathways
(5-Chloro-2-furyl)methylamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its transformation and utilization within the cell . These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism. The study of these metabolic pathways is essential for understanding the broader implications of (5-Chloro-2-furyl)methylamine in biochemical research.
Transport and Distribution
The transport and distribution of (5-Chloro-2-furyl)methylamine within cells and tissues are mediated by specific transporters and binding proteins These interactions influence the compound’s localization and accumulation in different cellular compartments
Subcellular Localization
(5-Chloro-2-furyl)methylamine exhibits specific subcellular localization patterns that affect its activity and function . Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell. These localization patterns are crucial for understanding how (5-Chloro-2-furyl)methylamine exerts its effects at the subcellular level and for designing experiments to study its biochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chlorofuran-2-yl)methanamine typically involves the chlorination of furan followed by the introduction of the amine group. One common method includes:
Chlorination of Furan: Furan is reacted with chlorine gas in the presence of a catalyst to yield 5-chlorofuran.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into its reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents under mild heating.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Sodium hydroxide, potassium tert-butoxide; reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Chlorofuran-2-yl)methanamine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in heterocyclic chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly in the development of antimicrobial and anticancer agents.
Medicine: Explored for its pharmacological properties, including its role as a potential therapeutic agent.
Industry: Utilized in the production of advanced materials, including polymers and resins, due to its unique chemical properties
Comparison with Similar Compounds
(5-Bromofuran-2-yl)methanamine: Similar structure with a bromine atom instead of chlorine.
(5-Iodofuran-2-yl)methanamine: Contains an iodine atom in place of chlorine.
(5-Fluorofuran-2-yl)methanamine: Features a fluorine atom instead of chlorine.
Comparison:
Properties
IUPAC Name |
(5-chlorofuran-2-yl)methanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO/c6-5-2-1-4(3-7)8-5/h1-2H,3,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAVYGQUYIXUJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Cl)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214759-18-9 | |
Record name | (5-chlorofuran-2-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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